Thieno[3,2-b]pyridin-3-ol
Overview
Description
Thieno[3,2-b]pyridin-3-ol is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a hydroxyl group attached to the third position of the pyridine ring. This compound is of significant interest due to its potential pharmacological and biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of this compound derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization reactions. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability and efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby exerting its pharmacological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar pharmacological properties.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, leading to distinct biological activities.
Thieno[3,2-d]pyrimidine: A compound with a pyrimidine ring fused to a thiophene ring, exhibiting unique chemical and biological properties
Uniqueness
Thieno[3,2-b]pyridin-3-ol is unique due to its specific ring fusion pattern and the presence of a hydroxyl group, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery .
Biological Activity
Thieno[3,2-b]pyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused thiophene and pyridine ring system with a hydroxyl group at the third position of the pyridine ring. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study investigated several thieno[3,2-b]pyridine derivatives for their activity against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. Notably, compound 2e demonstrated significant growth inhibition with a GI50 of 13 µM, indicating its potential as an effective anticancer agent without notable toxicity to non-tumorigenic cells (MCF-12A) .
Antimicrobial and Antiviral Properties
This compound has also been explored for its antimicrobial and antiviral activities. Various derivatives have shown effectiveness against bacterial strains and viruses, suggesting that modifications to its structure can enhance these properties .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This includes the inhibition of key enzymes or receptors involved in cancer cell proliferation and inflammation . The compound's ability to bind to active sites on these targets is critical for its pharmacological effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Case Studies and Research Findings
- Antitumor Efficacy : A comprehensive study demonstrated that thieno[3,2-b]pyridine derivatives exhibited significant antitumor activity in vitro. The most promising compounds were identified as inhibitors of cell proliferation in various cancer cell lines .
- Antimicrobial Studies : Research has indicated that certain thieno[3,2-b]pyridine derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Investigations into the binding affinities of this compound derivatives revealed their interactions with specific targets involved in cancer progression and inflammation pathways .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFIIZCMGDULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622374 | |
Record name | Thieno[3,2-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118801-95-9 | |
Record name | Thieno[3,2-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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